molecular formula C7H4IO2- B1229623 2-Iodobenzoate CAS No. 16887-77-7

2-Iodobenzoate

Cat. No. B1229623
CAS RN: 16887-77-7
M. Wt: 247.01 g/mol
InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-M
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Description

2-iodobenzoate is an iodobenzoate with a single iodo substituent placed at the 2-position. It is an iodobenzoate and a 2-halobenzoate. It is a conjugate base of a 2-iodobenzoic acid.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

2-Iodobenzoate and related compounds have shown significant utility in organic synthesis. For instance, 2-iodoxybenzoic acid (IBX) is used for dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, as demonstrated in the total synthesis of marine indole alkaloid eudistomin U (Panarese & Waters, 2010). Similarly, IBX is effective in the oxidation of alcohols to aldehydes or ketones, with variations in the oxidation mechanism based on different conditions (Jiang et al., 2017).

Agricultural and Plant Research

2-Iodobenzoates like 2-iodobenzoic acid have been studied for their effects on plants. A study on tomato seedlings showed that iodobenzoates can influence iodine uptake and affect the antioxidative potential of plants (Halka et al., 2020).

In Chemical Analysis and Material Science

2-Iodobenzoic acid is used in the electrochemical hydrodeiodination process, as shown in a study involving the conversion of 2-iodobenzoic acid to benzoic acid on a Cu electrode (Hong, Chao, & Zhu, 2011). Also, the creation of iodine-containing nano-dispersed composites highlights the integration of 2-iodobenzoates in nanotechnology and material science (Mamtsev et al., 2016).

properties

CAS RN

16887-77-7

Molecular Formula

C7H4IO2-

Molecular Weight

247.01 g/mol

IUPAC Name

2-iodobenzoate

InChI

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1

InChI Key

CJNZAXGUTKBIHP-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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